Physicochemical properties of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid
Physicochemical properties of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic Acid
Authored by a Senior Application Scientist
Foreword: Charting the Course for a Novel Pyrazole Derivative
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its wide range of biological activities and tunable electronic properties.[1][2] The subject of this guide, 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid, represents a promising yet sparsely documented entity within this class. Its bifunctional nature, featuring both a carboxylic acid and an ethyl ester, suggests a unique profile of polarity, reactivity, and potential for further chemical modification.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to elucidate the physicochemical properties of this molecule. In the absence of extensive published data for this specific compound, this guide adopts a proactive, methodological approach. It is structured not as a static data sheet, but as a roadmap for a complete and rigorous experimental characterization. We will proceed from the foundational principles of each property to the practical execution of its measurement, providing the causal reasoning behind experimental choices and ensuring a self-validating system of protocols.
Molecular Structure and Inferred Properties
Molecular Formula: C₈H₁₀N₂O₄ Molecular Weight: 198.18 g/mol
The structure combines a hydrophilic carboxylic acid group with a more lipophilic ethyl ester moiety, tethered to a pyrazole core. This duality anticipates a nuanced solubility profile and a pH-dependent lipophilicity. The pyrazole ring itself is electron-rich, influencing its reactivity and potential for intermolecular interactions.[1]
Thermal Analysis: Melting Point and Decomposition Profile
The thermal stability of a compound is critical for its storage, formulation, and application.[3] We will employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point and decomposition temperature.
Theoretical Framework
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Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. An endothermic peak in the DSC thermogram corresponds to the melting point, where the substance absorbs energy to transition from a solid to a liquid state.
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Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose. The initial degradation temperature is a key indicator of thermal stability.[4]
Experimental Protocol: DSC and TGA
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Sample Preparation: Accurately weigh 3-5 mg of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid into an aluminum TGA pan or a DSC crucible.
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Instrument Setup (TGA):
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Place the sample in the TGA furnace.
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Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[5]
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Instrument Setup (DSC):
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Place the sample crucible and an empty reference crucible into the DSC cell.
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Heat the sample from 25 °C to a temperature approximately 50 °C above the expected melting point at a heating rate of 10 °C/min.
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Data Analysis:
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From the DSC thermogram, determine the onset and peak temperature of the endothermic event, which represents the melting point range.
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From the TGA thermogram, identify the onset temperature of mass loss, which indicates the beginning of thermal decomposition.
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Expected Data Summary
While data for the target compound is not available, related pyrazole derivatives exhibit a broad range of melting points, from 73°C to over 250°C, depending on their substituents.[6][7]
| Parameter | Experimental Method | Expected Outcome |
| Melting Point (°C) | Differential Scanning Calorimetry (DSC) | A sharp endothermic peak indicating the solid-to-liquid phase transition. |
| Decomposition Temperature (°C) | Thermogravimetric Analysis (TGA) | Onset temperature of significant mass loss. |
Workflow for Thermal Analysis
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties (ADME). It describes the partitioning of a compound between an octanol and a water phase.
Theoretical Framework
The LogP is defined as the base-10 logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium. For ionizable compounds, the distribution coefficient (LogD) is pH-dependent.
Experimental Protocol: Shake-Flask Method
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Phase Preparation: Prepare a buffered aqueous phase at a specific pH (e.g., pH 7.4 to mimic physiological conditions) and pre-saturate it with octanol. Pre-saturate the octanol phase with the aqueous buffer.
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Partitioning:
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Dissolve a known amount of the compound in the aqueous buffer.
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Add an equal volume of the pre-saturated octanol.
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Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
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Centrifuge the mixture to ensure complete phase separation.
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Concentration Measurement:
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Carefully separate the two phases.
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Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation:
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Calculate LogP (or LogD at the specific pH) using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).
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Expected Data Summary
LogP values for pyrazole carboxylic acids are generally low, indicating a degree of hydrophilicity. [8][9]
| Parameter | Experimental Method | pH | Expected Outcome |
|---|---|---|---|
| LogP | Shake-Flask with UV-Vis/HPLC | N/A (for non-ionized form) | A measure of intrinsic lipophilicity. |
| LogD | Shake-Flask with UV-Vis/HPLC | 7.4 | A measure of effective lipophilicity at physiological pH. |
Spectroscopic Profile
A complete spectroscopic profile is essential for the structural confirmation and quality control of the compound.
Infrared (IR) Spectroscopy
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Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. This provides information about the functional groups present.
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Expected Peaks:
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Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
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C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).
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C=O stretch from the ethyl ester (~1735-1750 cm⁻¹).
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C-O stretches from the ester and carboxylic acid (~1200-1300 cm⁻¹).
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N-H stretch from the pyrazole ring (if tautomerism occurs).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.
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¹H NMR (Proton NMR): Expected signals would include those for the ethyl group (a triplet and a quartet), the methylene group adjacent to the pyrazole ring, and the protons on the pyrazole ring. The chemical shifts will provide information about the electronic environment of these protons. [4][7]* ¹³C NMR (Carbon NMR): Expected signals would include those for the carbonyl carbons of the ester and carboxylic acid, the carbons of the ethyl group, the methylene carbon, and the carbons of the pyrazole ring.
Mass Spectrometry (MS)
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Principle: MS measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
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Expected Result: A molecular ion peak corresponding to the exact mass of the compound (C₈H₁₀N₂O₄). Fragmentation may involve the loss of the ethoxy group from the ester or the carboxylic acid group. [10]
Spectroscopic Data Summary
| Technique | Information Provided |
| IR Spectroscopy | Identification of functional groups (C=O, O-H, C-O). |
| ¹H NMR | Elucidation of the proton framework and connectivity. |
| ¹³C NMR | Identification of all unique carbon atoms in the molecule. |
| Mass Spectrometry | Confirmation of molecular weight and elemental composition. |
Conclusion
This guide provides a comprehensive framework for the systematic physicochemical characterization of 2-(2-Ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid. By following these detailed protocols, researchers can generate the robust and reliable data necessary to advance the study and application of this novel compound. The principles and methodologies described herein are grounded in established analytical chemistry and are applicable to a wide range of similar molecules, ensuring both scientific integrity and practical utility.
Sources
- 1. ethyl 1-ethyl-1H-pyrazole-3-carboxylate | 1007503-15-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
